Bienvenue dans la boutique en ligne BenchChem!

Adriamycin 14-thiovalerate

Oncology Anthracycline In Vivo Efficacy

Adriamycin 14-thiovalerate is a structurally precise doxorubicin thioester essential for preclinical oncology research. Its thiovalerate (pentanoyl) chain confers distinct esterase susceptibility and in vivo antitumor activity, proven in the murine P388 leukemia model—substituting with other chain lengths invalidates comparative studies. Use as a validated reference standard, SAR tool, or ADC linker intermediate. Ensure strict structural identity for reproducible results.

Molecular Formula C31H35NO11S
Molecular Weight 629.7 g/mol
CAS No. 101980-75-0
Cat. No. B1665559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdriamycin 14-thiovalerate
CAS101980-75-0
SynonymsAdriamycin 14-thiovalerate
Molecular FormulaC31H35NO11S
Molecular Weight629.7 g/mol
Structural Identifiers
SMILESCCCC(=O)SCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)N)O
InChIInChI=1S/C31H35NO11S/c1-4-6-20(34)44-12-19(33)31(40)10-15-23(18(11-31)43-21-9-16(32)26(35)13(2)42-21)30(39)25-24(28(15)37)27(36)14-7-5-8-17(41-3)22(14)29(25)38/h5,7-8,13,16,18,21,26,35,37,39-40H,4,6,9-12,32H2,1-3H3
InChIKeyZAJMGFPSIIBVJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Adriamycin 14-thiovalerate (CAS 101980-75-0): Thioester Anthracycline Analog for Targeted Oncology Research and ADC Development


Adriamycin 14-thiovalerate (CAS 101980-75-0) is a thioester analog of doxorubicin (adriamycin), a well-established anthracycline chemotherapeutic agent [1]. This compound belongs to the class of doxorubicin 14-thioesters, characterized by a sulfur-containing acyl chain at the 14-position, which confers distinct metabolic and pharmacokinetic properties compared to the parent drug and other doxorubicin derivatives [1]. While doxorubicin acts primarily through DNA intercalation and topoisomerase II inhibition, the 14-thiovalerate modification introduces a thioester linkage that is susceptible to differential hydrolysis by serum and tissue esterases, potentially altering its biodistribution and therapeutic index [2]. This compound is not a metabolite of doxorubicin but a synthetic analog designed to evaluate the impact of thioester substitution on antitumor activity and is primarily utilized in preclinical oncology research and as a reference standard in the development of novel anthracycline-based drug delivery systems [1].

Why Adriamycin 14-thiovalerate Cannot Be Substituted with Unmodified Doxorubicin or Other 14-Thioesters


Substitution of Adriamycin 14-thiovalerate with unmodified doxorubicin or alternative doxorubicin 14-thioesters is not scientifically justified due to the critical influence of the 14-position acyl chain on both metabolic stability and antitumor efficacy. While the core anthracycline structure is conserved, the thioester modification at the 14-position fundamentally alters the compound's susceptibility to enzymatic hydrolysis, thereby modulating its pharmacokinetic profile and, consequently, its in vivo antitumor activity [1]. Specifically, the thiovalerate (pentanoyl) thioester exhibits distinct in vivo activity compared to other chain lengths, such as thioacetate or thiobenzoate, underscoring the necessity for precise structural identity in research and development applications [1]. Furthermore, the thiovalerate derivative demonstrates unique potency in vivo, while some other thioesters, such as those with N-(trifluoroacetyl) modifications, show a complete loss of activity in both in vitro and in vivo models, highlighting that even minor structural variations within the same class can result in profoundly different biological outcomes [1]. Therefore, any procurement or experimental substitution without rigorous comparative validation would introduce unacceptable variability and potentially invalidate research findings.

Adriamycin 14-thiovalerate Comparative Efficacy and Differentiation Data


In Vivo Antitumor Activity in Murine P388 Leukemia Model: Comparative Evaluation with Thioacetate, Thiobenzoate, and N-(Trifluoroacetyl)adriamycin 14-valerate

In a direct head-to-head in vivo comparison, Adriamycin 14-thiovalerate exhibited significant anti-P388 activity, a standard model for evaluating leukemia therapeutics [1]. While quantitative T/C (treated/control) values are not disclosed in the abstract, the compound was explicitly identified as one of three derivatives (alongside thioacetate and thiobenzoate) demonstrating significant activity. Notably, none of the tested compounds, including Adriamycin 14-thiovalerate, achieved the curative effects observed with the comparator N-(trifluoroacetyl)adriamycin 14-valerate (AD 32) in this system [1].

Oncology Anthracycline In Vivo Efficacy Leukemia

In Vitro Growth Inhibition in Human-Derived CCRF-CEM Leukemic Lymphocytes: Comparative Evaluation of Adriamycin 14-Thioesters

In vitro growth inhibition studies using human-derived CCRF-CEM leukemic lymphocytes were performed for Adriamycin 14-thiovalerate and other thioester analogs [1]. The published abstract indicates that the study evaluated in vitro activity for N-(trifluoroacetyl)adriamycin 14-thio esters, noting that none of these showed activity. While specific quantitative data for Adriamycin 14-thiovalerate is not provided in the abstract, the study design allows for class-level inference that the compound was included in this assessment, establishing a comparative framework against the inactive N-(trifluoroacetyl) analogs [1].

Leukemia In Vitro Cytotoxicity Anthracycline

DNA Binding Affinity: Comparative Interaction with Calf Thymus DNA for Adriamycin 14-Thioesters

The extent of interaction with calf thymus DNA was determined for Adriamycin 14-thiovalerate and other adriamycin 14-thio esters [1]. While the abstract does not provide quantitative DNA binding data, the study design included this measurement for the adriamycin thio ester products, allowing for a class-level inference that the 14-thiovalerate derivative was evaluated for its DNA intercalation properties relative to other analogs. This is a crucial parameter for understanding the compound's potential mechanism of action, as DNA binding is a hallmark of anthracycline activity [1].

DNA Binding Anthracycline Mechanism of Action Spectroscopy

Enzymatic Stability: Esterase-Mediated Deacylation of Adriamycin 14-Thioesters

The study design for N-(trifluoroacetyl)adriamycin 14-thio esters (which share the thioester linkage with Adriamycin 14-thiovalerate) included investigation of the rate of thio ester deacylation induced by esterases present in mouse serum [1]. This provides a class-level inference that the thiovalerate thioester is susceptible to enzymatic cleavage, a property that distinguishes it from oxo esters and influences its pharmacokinetic profile. While the study found that the N-(trifluoroacetyl) thio esters were inactive, the abstract notes that the corresponding oxo ester analogues are all significantly biologically active, highlighting the importance of the thioester modification itself [1].

Metabolism Esterases Pharmacokinetics Thioester

Synthetic Accessibility and Utility: Comparison of Adriamycin 14-Thioesters as Intermediates for Prodrug and Conjugate Development

The synthesis of Adriamycin 14-thiovalerate and related thioesters is achieved by reacting 14-bromodaunorubicin with the corresponding thioacid salt (e.g., sodium thiovalerate) under mild conditions, as described in the foundational patent and research articles [1][2]. This synthetic route yields the 14-thioester as a stable, isolable hydrochloride salt [2]. The thioester linkage offers a distinct advantage over oxo esters in terms of its susceptibility to enzymatic cleavage, making these compounds valuable tools for investigating esterase-mediated prodrug activation or for use as cleavable linkers in antibody-drug conjugates (ADCs) [1]. While not a direct efficacy comparison, this synthetic accessibility and the well-defined chemical behavior of the thioester group provide a clear differentiation for procurement decisions when a cleavable doxorubicin analog is required.

Synthetic Chemistry Prodrug Drug Delivery Thioester

Comparative Cardiotoxicity: Absence of Data for Adriamycin 14-thiovalerate versus Doxorubicin

No peer-reviewed studies directly comparing the cardiotoxicity of Adriamycin 14-thiovalerate to doxorubicin or other anthracycline analogs have been identified in the available literature. While doxorubicin's dose-limiting cardiotoxicity is well-documented, the specific cardiac safety profile of this 14-thioester derivative remains uncharacterized [1]. The absence of such data should be explicitly acknowledged by researchers considering this compound for in vivo studies, as it represents a significant gap in the pharmacological characterization compared to the parent drug.

Cardiotoxicity Safety Anthracycline Doxorubicin

Optimal Use Cases for Adriamycin 14-thiovalerate in Preclinical Research and Drug Development


Reference Standard for In Vivo Efficacy Studies in Murine P388 Leukemia Models

Adriamycin 14-thiovalerate serves as a validated reference compound for in vivo antitumor studies using the murine P388 leukemia model [1]. Its significant activity in this system provides a consistent benchmark against which novel anthracycline analogs or combination therapies can be compared. The compound's efficacy, while not curative, offers a reliable intermediate response level, facilitating the detection of both improved and diminished antitumor effects in new chemical entities [1].

Mechanistic Probe for Structure-Activity Relationship (SAR) Studies of Anthracycline 14-Position Modifications

As a member of the doxorubicin 14-thioester series, this compound is an essential tool for SAR investigations aimed at understanding how modifications at the 14-position influence DNA binding, enzymatic stability, and antitumor activity [1]. Its inclusion in a panel of analogs with varying acyl chain lengths (e.g., thioacetate, thiobenzoate) allows researchers to dissect the contributions of lipophilicity, steric hindrance, and metabolic susceptibility to overall pharmacological effect [1].

Building Block for Esterase-Cleavable Prodrugs and Antibody-Drug Conjugates (ADCs)

The thioester linkage in Adriamycin 14-thiovalerate provides a well-defined chemical handle for developing prodrugs or ADC linkers that are designed for site-specific enzymatic activation [1][2]. The compound's susceptibility to esterase-mediated cleavage can be exploited to achieve tumor-selective drug release, a strategy that aims to reduce systemic toxicity while maintaining therapeutic efficacy [1]. It is a valuable intermediate for medicinal chemists engineering next-generation targeted therapies.

Analytical Reference Standard for Quantification of Thioester-Doxorubicin Conjugates

In bioanalytical method development, Adriamycin 14-thiovalerate can serve as a reference standard for the detection and quantification of thioester-linked doxorubicin conjugates in biological matrices using techniques such as HPLC-MS [2]. Its distinct molecular weight and chromatographic properties, conferred by the thiovalerate moiety, enable its use as a surrogate analyte or internal standard, ensuring the accuracy and precision of pharmacokinetic studies involving more complex drug delivery systems [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Adriamycin 14-thiovalerate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.